Cas no 1806280-66-9 (2,3-Dibromo-4,5-difluorobenzamide)
2,3-Dibromo-4,5-difluorobenzamide Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dibromo-4,5-difluorobenzamide
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- Inchi: 1S/C7H3Br2F2NO/c8-4-2(7(12)13)1-3(10)6(11)5(4)9/h1H,(H2,12,13)
- InChI Key: NCPJTDYDLBPUPH-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C(=CC=1C(N)=O)F)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- XLogP3: 2.4
- Topological Polar Surface Area: 43.1
2,3-Dibromo-4,5-difluorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017427-250mg |
2,3-Dibromo-4,5-difluorobenzamide |
1806280-66-9 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
| Alichem | A013017427-500mg |
2,3-Dibromo-4,5-difluorobenzamide |
1806280-66-9 | 97% | 500mg |
815.00 USD | 2021-06-25 | |
| Alichem | A013017427-1g |
2,3-Dibromo-4,5-difluorobenzamide |
1806280-66-9 | 97% | 1g |
1,475.10 USD | 2021-06-25 |
2,3-Dibromo-4,5-difluorobenzamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2,3-Dibromo-4,5-difluorobenzamide
Comprehensive Analysis of 2,3-Dibromo-4,5-difluorobenzamide (CAS No. 1806280-66-9): Properties, Applications, and Industry Trends
2,3-Dibromo-4,5-difluorobenzamide (CAS No. 1806280-66-9) is a halogenated benzamide derivative gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the class of polyhalogenated aromatic amides, characterized by the presence of bromine and fluorine atoms at specific positions on the benzene ring. The strategic placement of these halogens enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
Recent studies highlight the growing demand for fluorinated and brominated compounds in drug discovery, driven by their ability to improve metabolic stability and bioavailability. Researchers are particularly interested in 2,3-Dibromo-4,5-difluorobenzamide as a precursor for small-molecule inhibitors targeting enzyme pathways. Its electron-withdrawing properties and steric effects make it suitable for designing compounds with enhanced binding affinity, a topic frequently searched in AI-driven drug development platforms.
From an environmental perspective, the compound's halogenated benzamide structure aligns with the industry's shift toward green chemistry principles. Innovations in catalytic bromination and fluorination techniques have reduced waste generation during its synthesis, addressing concerns raised in sustainability-focused forums. Analytical methods like HPLC-MS and NMR spectroscopy are commonly employed to ensure purity, a detail often queried by quality control professionals.
In material science, 2,3-Dibromo-4,5-difluorobenzamide has shown promise in the development of high-performance polymers. Its incorporation into polymer backbones can enhance thermal stability and flame retardancy, a feature highly sought after in electronics encapsulation and aerospace materials. Discussions on LinkedIn groups and researchGate frequently explore these applications, reflecting broader interest in advanced material engineering.
The compound's CAS No. 1806280-66-9 is often cross-referenced in patent databases for its role in heterocyclic synthesis. For instance, it serves as a key building block for triazole and oxadiazole derivatives, which are pivotal in antiviral and anticancer agent development. This aligns with trending searches on PubMed and Google Scholar focusing on structure-activity relationships (SAR).
Regulatory compliance is another critical aspect. While 2,3-Dibromo-4,5-difluorobenzamide is not classified as hazardous under major GHS categories, proper handling protocols are emphasized in SDS documentation. Laboratories frequently search for safe storage conditions and compatibility data, underscoring the need for clear technical guidance.
Future research directions may explore its potential in photodynamic therapy or as a ligand in metal-organic frameworks (MOFs), topics gaining traction in nanotechnology circles. As industries prioritize multifunctional compounds, the versatility of CAS No. 1806280-66-9 positions it as a molecule of enduring relevance.
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